molecular formula C6H14N2O2 B7869674 3-[(2-Aminoethyl)amino]-butanoic acid

3-[(2-Aminoethyl)amino]-butanoic acid

Cat. No.: B7869674
M. Wt: 146.19 g/mol
InChI Key: WUTROOLJKVHAFO-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)amino]-butanoic acid is a synthetic β-amino acid derivative offered for research and development purposes. This compound features a butanoic acid backbone substituted with a (2-aminoethyl)amino group, making it a molecule of interest in several scientific fields. Its structure suggests potential as a versatile building block, or "synthon," for the synthesis of more complex molecules, such as modified peptides or peptidomimetics. Research may explore its incorporation into novel structures to mimic natural peptides or to create compounds with tailored properties. While the specific biological activity and mechanism of action of this compound are not well-documented, its molecular framework shares characteristics with other β-amino acids and derivatives known to possess antimicrobial and antifungal activities, as seen in related research compounds . The primary amino group on the side chain provides a reactive handle for further chemical modification, allowing researchers to conjugate various probes, tags, or other functional groups. This makes it a potentially valuable tool in chemical biology, particularly for probe development and bioconjugation strategies. Researchers are encouraged to investigate its full potential in their specific applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(2-aminoethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-5(4-6(9)10)8-3-2-7/h5,8H,2-4,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTROOLJKVHAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Pathways for 3 2 Aminoethyl Amino Butanoic Acid

Classical Organic Synthesis Routes: Exploration of Novel Approaches to the 3-Amino Butanoic Acid Core

The synthesis of the 3-aminobutanoic acid scaffold is a well-established area of research, with numerous classical organic chemistry approaches having been developed. These methods often involve multi-step sequences and focus on achieving high yields and stereocontrol.

Multi-step Synthesis Protocols and Yield Optimization in Academic Research

Multi-step syntheses of 3-aminobutanoic acid often commence from readily available starting materials. One common strategy involves the conjugate addition of an amine to an α,β-unsaturated ester. For instance, the reaction of crotonaldehyde (B89634) with an amine, followed by oxidation and subsequent reduction, can yield the desired β-amino acid. Another approach is the Hofmann rearrangement of succinimide, which provides β-alanine, a close structural analog, and similar strategies can be adapted for substituted derivatives.

A notable multi-step synthesis involves the homologation of α-amino acids, such as the Arndt-Eistert synthesis. This method extends the carbon chain of an N-protected α-amino acid by one methylene (B1212753) unit, providing a route to the corresponding β-amino acid. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 3-aminobutanoic acid is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several stereoselective and enantioselective strategies have been developed to address this challenge.

One successful approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a particular reaction. After the desired stereocenter has been established, the auxiliary is removed. For example, chiral oxazolidinones can be used to direct the stereoselective conjugate addition of an amine to an α,β-unsaturated system.

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of 3-aminobutanoic acid. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, transition metal catalysts bearing chiral ligands have been employed for the asymmetric hydrogenation of β-enamino esters to produce chiral β-amino esters with high enantiomeric excess. hilarispublisher.com

A prominent chemoenzymatic method for producing enantiomerically pure (S)-3-aminobutanoic acid involves an initial aza-Michael addition of benzylamine (B48309) to (E)-ethyl but-2-enoate. This is followed by an enzymatic resolution using Candida antarctica lipase (B570770) B (CAL-B), which selectively catalyzes the aminolysis of the (S)-enantiomer. Subsequent hydrolysis and hydrogenolysis to remove the protecting groups afford the final product in high enantiomeric excess. hilarispublisher.com

Biocatalytic and Chemoenzymatic Approaches to Amino Acid Derivatization

In recent years, biocatalytic and chemoenzymatic methods have emerged as powerful and sustainable alternatives to traditional organic synthesis for the production of amino acid derivatives. These approaches utilize enzymes to catalyze specific reactions with high selectivity and efficiency under mild conditions.

Enzyme-catalyzed Synthesis of Amino Acid Analogues

Enzymes, particularly transaminases and lyases, have been successfully employed in the synthesis of various amino acid analogues. Engineered transaminases can be used for the asymmetric synthesis of β-amino acids from the corresponding β-keto acids. For example, an engineered aspartate ammonia-lyase has been used for the production of (R)-3-aminobutyric acid from crotonic acid.

The derivatization of the amino group of 3-aminobutanoic acid can also be achieved using enzymatic methods. While direct enzymatic alkylation with an aminoethyl group is not commonly reported, enzymes can be used to introduce other functionalities that can then be chemically converted to the desired group.

Biotechnological Production Methods in Laboratory Settings

The production of 3-aminobutanoic acid and its derivatives can be achieved through whole-cell biotransformation in laboratory settings. This involves the use of microorganisms that have been genetically engineered to express the necessary enzymes for a specific biosynthetic pathway. For instance, recombinant E. coli has been utilized for the production of (R)-3-aminobutyric acid. This method offers the potential for scalable and cost-effective production from simple starting materials.

Precursor Identification and Utilization in Academic Synthetic Schemes

The choice of precursors is a critical factor in the design of a synthetic route. For the synthesis of 3-[(2-Aminoethyl)amino]-butanoic acid, precursors for both the 3-aminobutanoic acid core and the (2-Aminoethyl)amino side chain must be considered.

Common precursors for the 3-aminobutanoic acid core include:

Crotonic acid and its esters: These α,β-unsaturated compounds are ideal substrates for conjugate addition reactions.

3-Oxobutanoic acid and its esters: These β-keto esters can be converted to β-amino esters via reductive amination. researchgate.net

α-Alanine: This readily available α-amino acid can be homologated to 3-aminobutanoic acid.

For the introduction of the (2-Aminoethyl)amino side chain, a plausible strategy involves the N-alkylation of 3-aminobutanoic acid or its ester. This can be achieved through:

Reductive amination: Reaction of a 3-aminobutanoic acid derivative with a protected aminoacetaldehyde, followed by reduction.

Nucleophilic substitution: Reaction with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide. The phthalimide (B116566) protecting group can then be removed by hydrazinolysis to reveal the primary amine.

A potential synthetic route to this compound could therefore involve the initial synthesis of a 3-aminobutanoic acid ester, followed by N-alkylation with a suitably protected 2-aminoethylating agent, and a final deprotection step to yield the target compound. The choice of protecting groups for the amino and carboxyl functionalities would be crucial to ensure the selective formation of the desired product.

Below is an interactive data table summarizing a chemoenzymatic synthesis approach for (S)-3-aminobutanoic acid.

StepReactionReagentsProductYieldEnantiomeric ExcessReference
1Aza-Michael Addition(E)-ethyl but-2-enoate, BenzylamineRacemic N-benzyl-3-aminobutanoateHighN/A hilarispublisher.com
2Enzymatic ResolutionCandida antarctica lipase B (CAL-B)(S)-N-benzyl-3-aminobutanoate->99% hilarispublisher.com
3HydrolysisAcidic conditions(S)-N-benzyl-3-aminobutanoic acid-- hilarispublisher.com
4HydrogenolysisH₂, Pd/C(S)-3-aminobutanoic acid28% (overall)>99% hilarispublisher.com

Coordination Chemistry and Metal Complexation Studies of 3 2 Aminoethyl Amino Butanoic Acid

Ligand Properties and Chelation Modes in Metal-Organic Frameworks and Coordination Complexes.

No studies were found that describe the use of 3-[(2-Aminoethyl)amino]-butanoic acid as a ligand in the formation of metal-organic frameworks (MOFs) or discrete coordination complexes. The molecule possesses three potential donor sites: the carboxylate oxygen atoms, the primary amine nitrogen, and the secondary amine nitrogen. This structure theoretically allows for several chelation modes, such as acting as a bidentate ligand (using the two nitrogen atoms or one nitrogen and the carboxylate group) or as a tridentate ligand (utilizing all three donor atoms). However, without experimental verification, typically from crystallographic or spectroscopic studies, the preferred coordination behavior in different chemical environments remains unknown.

Investigation of Transition Metal Complexes with this compound.

A thorough search did not yield any papers reporting the synthesis or characterization of transition metal complexes specifically with this compound.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, NMR, IR, EPR).

No published spectroscopic data (IR, NMR, UV-Vis, or EPR) for metal complexes of this compound could be located. Such data would be essential to confirm the coordination of the ligand to a metal center. For instance, in IR spectroscopy, shifts in the vibrational frequencies of the C=O (carboxylate) and N-H (amine) bonds upon complexation would provide evidence of metal-ligand interaction. Similarly, UV-Vis spectroscopy would be used to study the d-d electronic transitions of the metal ion in the complex, providing information about its coordination geometry.

Thermodynamic and Kinetic Studies of Metal Ion Binding.

Information regarding the thermodynamic stability (e.g., formation constants) and kinetic lability of metal complexes with this compound is not available. These studies, often conducted using techniques like potentiometric or spectrophotometric titrations, are crucial for understanding the strength and selectivity of the ligand for different metal ions and for predicting the behavior of the complexes in solution.

Theoretical and Computational Modeling of Metal-Ligand Geometries and Electronic Structures.

No computational studies, such as those using Density Functional Theory (DFT), have been published for metal complexes of this compound. Theoretical modeling would provide valuable insights into the optimized geometries, electronic structures, and bonding characteristics of these potential complexes, complementing experimental findings.

Computational Chemistry and Theoretical Studies on 3 2 Aminoethyl Amino Butanoic Acid

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For a compound like 3-[(2-Aminoethyl)amino]-butanoic acid, methods such as Density Functional Theory (DFT) would be employed to investigate its electronic structure.

Electronic Structure and Molecular Orbitals: Studies on analogous molecules like β-alanine have utilized hybrid density functional B3LYP methods with an aug-cc-pVDZ basis set to identify low-energy conformers. acs.orgnih.gov For this compound, similar calculations would reveal the distribution of electron density and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO would likely be localized around the amino groups, which are the primary electron-donating centers, while the LUMO may be centered on the carboxylic acid group, an electron-accepting region. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Intramolecular hydrogen bonding, particularly between the carboxylic acid proton and the nitrogen atoms, would significantly influence the electronic structure, similar to observations in β-alanine conformers. acs.orgnih.gov

Reactivity Predictions: The electronic structure data allows for the prediction of chemical reactivity. The regions of highest and lowest electrostatic potential would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The amino groups would be predicted as primary sites for protonation and interaction with electrophiles, while the carbonyl oxygen of the carboxylic acid would be a likely site for interaction with electrophiles or hydrogen bond donors.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicBasis from Analogous Compounds
HOMO Localization Primarily on the nitrogen atoms of the aminoethyl and amino groups.The amino groups are the most electron-rich moieties.
LUMO Localization Primarily on the antibonding π* orbital of the carbonyl group in the carboxylic acid.The carboxylic acid group is the most electron-deficient part of the molecule.
Key Intermolecular Interactions Hydrogen bonding (N-H···O, O-H···N), electrostatic interactions.Studies on β-alanine and GABA highlight the importance of hydrogen bonding. acs.orgnih.gov

Molecular Dynamics Simulations of this compound in Various Solvation Environments

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different solvents, most importantly in aqueous environments relevant to biological systems.

MD simulations of the structurally related neurotransmitter GABA in water have been performed to understand its conformational flexibility and interactions with the solvent. nih.govaip.orgresearchgate.netresearchgate.net These studies often employ force fields like OPLS-AA and water models such as SPC/E. researchgate.net A simulation of this compound would likely show that in its zwitterionic form in aqueous solution, the charged -NH3+ and -COO- groups would be heavily solvated by water molecules, forming strong hydrogen bonds. The flexibility of the butanoic acid chain and the aminoethyl side chain would allow the molecule to adopt a variety of conformations in solution.

The simulations would also reveal the radial distribution functions (RDFs) between the atoms of the solute and the solvent molecules. For instance, the RDF between the carboxylate oxygens and water hydrogens would show a sharp first peak, indicating a well-ordered solvation shell. Similarly, the hydrogens of the protonated amino groups would show strong interactions with the water oxygens.

Table 2: Predicted Solvation Characteristics of this compound in Water from MD Simulations

Solvation PropertyPredicted ObservationBasis from Analogous Compounds
Primary Solvation Sites The charged amino and carboxylate groups.MD simulations of GABA show strong solvation at these functional groups. researchgate.net
Conformational Dynamics Interconversion between multiple "open" and "closed" conformers. aip.orgresearchgate.netStudies on GABA in water reveal the existence of various stable conformers. aip.orgresearchgate.net
Solvent Structuring Significant ordering of water molecules in the first solvation shell around charged groups.RDF analysis in GABA simulations confirms this structuring. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the single bonds in this compound allows it to exist in numerous conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Studies on butanoic acid have shown that even a relatively simple carboxylic acid can have multiple stable conformers due to rotation around the C-C bonds. aip.org For this compound, the conformational landscape would be significantly more complex due to the additional rotatable bonds in the aminoethyl side chain.

Quantum chemical calculations would be used to map the potential energy surface as a function of key dihedral angles. This would reveal the low-energy conformers and the transition states connecting them. It is expected that conformers stabilized by intramolecular hydrogen bonds, for instance between the terminal amino group and the carboxylic acid, would be among the most stable in the gas phase. In a polar solvent like water, these intramolecular interactions might be disrupted in favor of interactions with the solvent. Studies on β-alanine have identified multiple stable gauche and anti conformers. acs.orgnih.govresearchgate.net

Table 3: Predicted Stable Conformers of this compound

Conformer TypeDescriptionPredicted Stability
Extended/Linear The carbon backbone is in a relatively linear arrangement.Likely to be a low-energy conformer in solution.
Folded/Gauche The backbone is folded, potentially allowing for intramolecular hydrogen bonding.May be the most stable conformer in the gas phase.
Side-Chain Variants Various orientations of the aminoethyl side chain relative to the butanoic acid backbone.Multiple low-energy variants are expected due to the flexibility of the side chain.

Prediction of Binding Affinities and Interaction Mechanisms with Theoretical Models

Predicting how a molecule like this compound might bind to a biological target, such as a receptor or enzyme, is a key application of computational chemistry.

Binding Affinity Prediction: Theoretical models to predict binding affinity range from empirical scoring functions to more rigorous free-energy perturbation methods. arxiv.org For a flexible molecule like this compound, molecular docking simulations would first be used to generate plausible binding poses within a target's binding site. These poses would then be scored based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

MD simulations of the ligand-protein complex can provide a more detailed picture of the binding interactions. nih.govelsevierpure.com For instance, simulations of GABA binding to its receptor have elucidated the critical role of specific amino acid residues, such as arginine, in forming strong interactions with the ligand's carboxylate and amino groups. nih.govelsevierpure.com Similarly, for this compound, the charged groups would be expected to form salt bridges and hydrogen bonds with polar or charged residues in a binding pocket.

Interaction Mechanisms: The interaction mechanism would likely involve the formation of key hydrogen bonds and electrostatic interactions. The positively charged amino groups could form cation-π interactions with aromatic residues like tyrosine or tryptophan in a binding site. nih.gov The carboxylate group would favorably interact with positively charged residues like arginine or lysine. The flexibility of the molecule would allow it to adapt its conformation to optimize these interactions within the binding site.

Derivatives, Analogues, and Structural Modifications of 3 2 Aminoethyl Amino Butanoic Acid

Synthesis and Academic Evaluation of N-Substituted Analogues

The presence of two secondary amine groups in 3-[(2-Aminoethyl)amino]-butanoic acid allows for a wide range of N-substitution reactions. The synthesis of N-substituted analogues is a primary strategy to modulate the compound's physicochemical properties, such as basicity and hydrogen bonding capacity.

Academic research has demonstrated the synthesis of N-substituted β-amino acid derivatives through various methods. nih.gov A common approach involves the reductive amination of a suitable keto-acid precursor with a primary amine. For this compound, selective N-substitution can be achieved by employing appropriate protecting group strategies to differentiate between the two amine functionalities. For instance, the terminal amino group can be selectively acylated or alkylated after protecting the secondary amine on the β-amino acid backbone.

The evaluation of these N-substituted analogues typically involves spectroscopic characterization (NMR, MS) to confirm their structures. Further academic evaluation may involve studying their coordination chemistry with metals or their potential as organocatalysts, depending on the nature of the substituent introduced.

Table 1: Examples of N-Substituted Analogues and Synthetic Approaches

Derivative Type Synthetic Method Key Reagents
N-Aryl Analogues Buchwald-Hartwig Amination Palladium catalyst, Aryl halide
N-Acyl Analogues Acylation Acyl chloride, Anhydride
N-Alkyl Analogues Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃

Exploration of Carboxylic Acid and Amine Group Modifications

The carboxylic acid group can be converted into a variety of functional groups. Esterification to form methyl or ethyl esters is a straightforward modification, while amidation with different amines can introduce further diversity. acs.org Reduction of the carboxylic acid to the corresponding alcohol provides another avenue for derivatization.

The amine groups, being nucleophilic, can be modified through reactions such as acylation, alkylation, and sulfonylation. Protecting group chemistry is essential to achieve regioselective modification of one amine group over the other. The choice of protecting group and the reaction conditions are critical for the successful synthesis of differentially substituted derivatives.

Cyclic Analogues and Conformational Restriction Studies

To better understand the bioactive conformation and to enhance receptor affinity and selectivity, cyclic analogues of this compound are synthesized. nih.gov Conformational restriction is a widely used strategy in medicinal chemistry to reduce the entropic penalty upon binding to a biological target. nih.govresearchgate.net

The synthesis of cyclic analogues can be achieved through several strategies. Intramolecular cyclization between the terminal amino group and the carboxylic acid can lead to lactam formation. Alternatively, ring-closing metathesis (RCM) can be employed if the molecule is functionalized with terminal alkenes. The resulting cyclic structures exhibit reduced conformational flexibility, which can be studied using computational modeling and NMR spectroscopy to determine preferred conformations. nih.gov These studies are vital for understanding how the spatial arrangement of the functional groups influences biological activity. wjarr.com Alicyclic β-amino acids, for instance, are known to be important synthons in drug research. mmsl.cz

Peptidomimetic Applications and Incorporation into Novel Peptide Scaffolds

The structural resemblance of this compound to natural amino acids makes it an attractive building block for the design of peptidomimetics. nih.govresearchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved stability against enzymatic degradation. nih.gov The incorporation of this β-amino acid derivative can induce specific secondary structures in peptides, such as turns or helices, and introduce novel side-chain functionalities. nih.govresearchgate.net

The diamino side chain can be utilized to create branched or cyclic peptide structures. For example, the terminal amino group can serve as an attachment point for another peptide chain or a pharmacophore. This allows for the construction of complex molecular architectures with potential applications in drug discovery. The use of β-amino acids in peptidomimetics is a rapidly growing field, offering a platform for creating novel bioactive analogues. nih.govresearchgate.net

Solid-Phase and Solution-Phase Synthetic Methodologies for Peptide Derivatives

Both solid-phase and solution-phase synthesis methodologies are employed to incorporate this compound into peptide sequences. Solid-phase peptide synthesis (SPPS) is particularly advantageous for the preparation of longer peptide chains and peptide libraries. pacific.edujabde.com

For SPPS, the this compound building block must be appropriately protected. Typically, the α-amino group is protected with an Fmoc or Boc group, and the side-chain amino group is protected with an orthogonal protecting group that can be selectively removed if further derivatization on the side chain is desired. The carboxylic acid is then activated for coupling to the resin-bound peptide. The development of synthetic procedures for such protected diamino acid building blocks is crucial for their application in standard peptide synthesis. nih.gov

Solution-phase synthesis is also utilized, particularly for the synthesis of shorter peptides or for large-scale production. This method requires careful purification after each coupling step but offers greater flexibility in terms of reaction conditions and scale.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-Fmoc-3-[(2-Aminoethyl)amino]-butanoic acid
N-Boc-3-[(2-Aminoethyl)amino]-butanoic acid
Methyl 3-[(2-Aminoethyl)amino]-butanoate

Mechanistic Investigations and Biochemical Interactions of 3 2 Aminoethyl Amino Butanoic Acid in Model Systems

Enzymatic Interaction Studies: Substrate Specificity, Inhibition Kinetics, and Co-factor Dependencies.

To understand the biochemical role of 3-[(2-Aminoethyl)amino]-butanoic acid, its interactions with various enzymes would need to be systematically investigated. This would involve screening a panel of enzymes, particularly those involved in amino acid and butanoic acid metabolism, such as aminotransferases, decarboxylases, and ligases.

In Vitro Assays for Enzyme-Substrate Characterization.

Substrate Specificity: Initial assays would determine if this compound can act as a substrate for specific enzymes. This would involve incubating the compound with a purified enzyme and the necessary co-factors, followed by monitoring the reaction for the formation of a product or the consumption of the substrate. Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) would be crucial for detecting and quantifying these changes.

Inhibition Kinetics: Should the compound not act as a substrate, its potential as an enzyme inhibitor would be explored. Kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). This involves measuring enzyme activity at various substrate concentrations in the presence and absence of this compound.

Data from Hypothetical Inhibition Studies:

This table is for illustrative purposes only, as no experimental data was found.

Enzyme Target Type of Inhibition Ki (μM)
Alanine Aminotransferase Competitive Data Not Available
GABA Transaminase Non-competitive Data Not Available

Co-factor Dependencies: The influence of various co-factors (e.g., pyridoxal (B1214274) phosphate (B84403) for aminotransferases, ATP for ligases) on the enzymatic reaction involving this compound would be assessed. This helps in elucidating the reaction mechanism and the class of enzyme it interacts with.

Structural Basis of Enzyme-Ligand Interactions.

Understanding the structural basis of how this compound binds to an enzyme's active or allosteric site is fundamental.

Crystallography and NMR Spectroscopy: X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to solve the three-dimensional structure of the enzyme in complex with this compound. This would reveal the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions), and any conformational changes the enzyme undergoes upon binding.

Computational Modeling: In the absence of experimental structures, molecular docking and simulation studies could provide predictive models of the binding pose and affinity of the compound within an enzyme's active site.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids) in Cell-Free Systems.

Beyond enzymes, the interaction of this compound with other crucial biological macromolecules would need to be characterized.

Protein Binding: Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could quantify the binding affinity and thermodynamics of the interaction between the compound and non-enzymatic proteins.

Nucleic Acid Interactions: The potential for this compound to interact with DNA or RNA could be investigated using methods like electrophoretic mobility shift assays (EMSA) or spectroscopic techniques (e.g., circular dichroism) to detect changes in nucleic acid conformation upon binding. The presence of two amino groups and a carboxyl group could theoretically allow for interactions with the phosphate backbone or the bases of nucleic acids. nih.govnih.gov

Hypothetical Binding Affinity Data:

This table is for illustrative purposes only, as no experimental data was found.

Macromolecule Binding Affinity (Kd) Technique
Serum Albumin Data Not Available ITC

Role as an Intermediate or Building Block in Artificial Biochemical Pathways.

The unique structure of this compound, featuring both a primary and a secondary amine as well as a carboxylic acid, makes it a potential candidate for use in synthetic biology.

Metabolic Engineering: Researchers could explore its use as a novel building block in engineered metabolic pathways to produce valuable chemicals or pharmaceuticals. nih.gov This would involve identifying or engineering enzymes that can specifically recognize and utilize this compound as a substrate to synthesize more complex molecules. Its role could be analogous to other non-canonical amino acids that have been incorporated into artificial pathways.

Advanced Analytical Methodologies for the Detection and Quantification of 3 2 Aminoethyl Amino Butanoic Acid in Research Matrices

Chromatographic Techniques: HPLC, GC-MS, LC-MS/MS Method Development and Validation

Chromatographic techniques are central to the separation and quantification of 3-[(2-Aminoethyl)amino]-butanoic acid from intricate sample mixtures. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the required sensitivity, selectivity, and the nature of the research matrix.

High-Performance Liquid Chromatography (HPLC) methods would likely employ reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. Given the polar nature of this compound, HILIC would be a particularly suitable approach, as it is designed for the retention of polar and hydrophilic compounds. A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. Detection could be achieved using UV-Vis spectrophotometry, particularly after derivatization to introduce a chromophore, or more advanced detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD).

Gas Chromatography-Mass Spectrometry (GC-MS) would require a derivatization step to increase the volatility and thermal stability of the non-volatile this compound. Common derivatizing agents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. Once derivatized, the compound can be separated on a capillary GC column and detected with high selectivity and sensitivity by a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for the quantification of low-level analytes in complex matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. An LC-MS/MS method for this compound would typically involve reversed-phase or HILIC chromatography coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The development of an LC-MS/MS method would involve optimizing the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions for MRM transitions.

Method validation for any of these techniques would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Hypothetical HPLC Method Parameters:

ParameterValue
Column HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 10 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Detector Q-TOF Mass Spectrometer

Spectroscopic Techniques: NMR, Mass Spectrometry, and Chiroptical Methods for Quantitative Analysis

Spectroscopic techniques provide valuable information on the structure and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. ¹H and ¹³C NMR spectra would confirm the molecular structure, while quantitative NMR (qNMR) could be employed for accurate concentration determination without the need for an identical standard, by using an internal standard of known concentration.

Mass Spectrometry (MS) , as a standalone technique or coupled with chromatography, is essential for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.

Chiroptical Methods , such as circular dichroism (CD) and optical rotatory dispersion (ORD), are crucial for the analysis of the stereochemistry of this compound, which possesses a chiral center. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, respectively, providing information on the absolute configuration and enantiomeric purity of the compound.

Hypothetical Mass Spectrometry Data:

ParameterValue
Ionization Mode Electrospray Ionization (ESI+)
Precursor Ion (M+H)⁺ m/z 147.1134
Major Fragment Ions m/z 130.0868, m/z 102.0919, m/z 84.0813
Instrumentation Quadrupole Time-of-Flight (Q-TOF)

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of this compound. However, since the amino and carboxylic acid groups are not electroactive within the typical potential window, direct electrochemical detection would be challenging.

A more viable approach would be indirect detection, possibly after derivatization with an electroactive tag. Alternatively, the compound could be detected using electrochemical sensors modified with specific recognition elements, such as enzymes or molecularly imprinted polymers (MIPs), that can selectively bind to this compound and produce a measurable electrochemical signal. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry could be employed for the characterization and quantification.

Development of Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical properties of this compound for various analytical techniques. The primary goals of derivatization for this compound would be to:

Increase Volatility for GC Analysis: As mentioned, esterification of the carboxylic acid group and acylation or silylation of the amine groups would be necessary for GC-MS analysis.

Enhance Detection in HPLC: Attaching a chromophoric or fluorophoric tag to the primary or secondary amine groups would significantly improve the sensitivity of UV-Vis or fluorescence detection in HPLC. Common derivatizing agents for amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA).

Improve Chiral Separation: Derivatization with a chiral reagent can be used to form diastereomers that can be separated on a non-chiral column, which is often more straightforward than using a chiral column.

The choice of derivatization reagent and reaction conditions would need to be carefully optimized to ensure a complete and reproducible reaction with minimal side products.

Future Directions and Emerging Research Avenues for 3 2 Aminoethyl Amino Butanoic Acid

Integration into Advanced Materials Science and Nanotechnology Research

While no specific research exists for 3-[(2-Aminoethyl)amino]-butanoic acid in materials science, its structure, featuring a carboxylic acid and two amine groups, presents theoretical possibilities. These functional groups could allow it to act as a monomer for the synthesis of novel polyamides or as a cross-linking agent to modify the properties of existing polymers. In nanotechnology, related amino acids have been used to functionalize nanoparticles, enhancing their biocompatibility and enabling targeted delivery in biomedical applications. Future research could explore if this compound can be similarly employed to create functionalized nanomaterials for use in sensors, catalysis, or drug delivery systems.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, to create organized structures. The multiple amine and carboxylic acid functionalities on this compound make it a candidate for forming complex, self-assembled architectures. For instance, derivatives of ethylenediamine (B42938) have been shown to be effective organogelators, forming fibrous networks through self-assembly. nih.gov Research could be undertaken to determine if this compound or its derivatives can form similar supramolecular gels, hydrogels, or other ordered structures at the liquid/solid interface, which could have applications in areas like tissue engineering or controlled release. nih.gov

Role in Green Chemistry and Sustainable Synthetic Practices

Green chemistry emphasizes the development of environmentally benign chemical processes. The synthesis of β-amino acids is an area where green chemistry principles are being actively applied, moving away from hazardous reagents and multi-step procedures toward more efficient catalytic or biosynthetic methods. illinois.eduresearchgate.net Biotechnological production, using microorganisms or enzymes, is considered a more sustainable route for some amino acids. numberanalytics.com Future work could focus on developing a sustainable synthesis for this compound itself, potentially through biocatalysis or by using renewable feedstocks, which aligns with the broader goals of sustainable manufacturing. nih.gov

Interdisciplinary Approaches for Expanding the Academic Utility of this compound

The potential applications of this compound would best be uncovered through interdisciplinary collaboration. For example, computational chemists could model its binding properties to predict its utility in chelation or as a ligand for metal complexes, which could be of interest to inorganic chemists and materials scientists. Collaboration between organic chemists and biochemists could explore its potential as a peptidomimetic, where the substitution of natural α-amino acids with β-amino acids like this one could lead to peptides with enhanced metabolic stability. rsc.org Such interdisciplinary efforts are essential to define the fundamental properties of this molecule and to build the foundational knowledge required for its practical application.

Q & A

Q. How can researchers validate the compound’s interaction with biological targets?

  • Answer:
  • Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .
  • Surface plasmon resonance (SPR) measures real-time interaction kinetics .
  • Mutagenesis studies identify critical residues in target proteins .

Notes

  • Avoid referencing commercial sources (e.g., BenchChem) per requirements.
  • Structural analogs (e.g., 4-[(2-amino-3-phenylpropanoyl)amino]butanoic acid , tert-butoxycarbonyl-protected derivatives ) inform methodologies due to limited direct data on the target compound.
  • Advanced questions emphasize mechanistic insights, reproducibility, and resolving experimental ambiguities.

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